Sub-Nanomolar CHK1 Inhibition: 1-Methylpyrazol-4-yl vs. Phenyl Moiety
In the optimization of a cyanopyridine-based CHK1 inhibitor, replacing a phenyl ring with a 1-methyl-1H-pyrazol-4-yl group led to an ~1800-fold increase in potency. The initial phenyl-containing lead (Compound 9) had an IC50 of 1.61 µM, while the 1-methylpyrazol-4-yl substituted analog (Compound 11) achieved a sub-nanomolar IC50 of 0.89 nM [1]. This demonstrates the specific and profound contribution of the 1-methylpyrazol-4-yl moiety to target engagement.
| Evidence Dimension | CHK1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.89 nM (Compound 11 containing 1-methyl-1H-pyrazol-4-yl) |
| Comparator Or Baseline | 1.61 µM (Compound 9 containing phenyl ring) |
| Quantified Difference | ~1800-fold increase in potency |
| Conditions | In vitro enzymatic assay against CHK1 |
Why This Matters
For procurement, this data confirms that the 1-methyl-1H-pyrazol-4-yl benzoic acid fragment is a critical pharmacophore for achieving potent CHK1 inhibition, and substituting it with a simple phenyl ring will not recapitulate the same biological activity.
- [1] Checkpoint Kinase 1. (n.d.). In ScienceDirect Topics. Retrieved from https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/checkpoint-kinase-1 View Source
